

Phenothiazine-d8: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Phenothiazine-d8

Cat. No.: B12294954

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This technical guide provides an in-depth overview of **Phenothiazine-d8**, a deuterated analog of phenothiazine, for researchers, scientists, and professionals in drug development. This document covers its fundamental properties, synthesis, analytical applications, and its interactions with key cellular signaling pathways.

Core Properties of Phenothiazine-d8

Phenothiazine-d8 is a stable isotope-labeled version of phenothiazine, where eight hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods.

Data Presentation: Quantitative Data Summary

Property	Value	Source(s)
CAS Number	1219803-41-4	N/A
Molecular Formula	C ₁₂ HD ₈ NS	N/A
Molecular Weight	207.32 g/mol or 208.327 g/mol	N/A
Appearance	Yellow Solid	N/A

Note on Molecular Weight: Discrepancies in the reported molecular weight may arise from different calculation methods or the specific isotopic purity of the compound. Researchers

should refer to the certificate of analysis provided by the supplier for the precise molecular weight of their specific lot.

Experimental Protocols

Synthesis of Deuterated Phenothiazines

The synthesis of deuterated phenothiazines, including derivatives of the core phenothiazine structure, often involves the use of a powerful reducing agent capable of introducing deuterium atoms. A common method utilizes lithium aluminum deuteride (LiAlD_4). While a specific protocol for **Phenothiazine-d8** is not readily available in the public domain, a generalizable approach based on the synthesis of other deuterated phenothiazine derivatives is presented below. This method would require adaptation and optimization for the synthesis of the parent **Phenothiazine-d8**.

Methodology:

- **Precursor Preparation:** The synthesis would likely start from a suitable precursor molecule that can be reduced to yield the desired deuterated product. For deuterating the aromatic rings, a precursor with halogenated phenyl rings could potentially be used, followed by a dehalogenation-deuteration reaction.
- **Reduction with Lithium Aluminum Deuteride:** The precursor is dissolved in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).
- A solution or slurry of lithium aluminum deuteride in the same solvent is then added dropwise to the precursor solution at a controlled temperature, often starting at 0°C .
- The reaction mixture is then typically stirred at room temperature or gently refluxed for a period determined by reaction monitoring (e.g., by thin-layer chromatography).
- **Quenching:** After the reaction is complete, the excess lithium aluminum deuteride is carefully quenched by the sequential and slow addition of water, followed by a sodium hydroxide solution.

- **Extraction and Purification:** The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is typically extracted multiple times with an organic solvent. The combined organic extracts are then washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
- The crude product is then purified using techniques such as column chromatography or recrystallization to yield the pure deuterated phenothiazine.

Quantification of Phenothiazines using Phenothiazine-d8 as an Internal Standard by LC-MS/MS

Phenothiazine-d8 is an ideal internal standard for the quantification of phenothiazine and its derivatives in complex biological matrices due to its similar chemical and physical properties to the analyte, but with a distinct mass-to-charge ratio.

Methodology:

- **Sample Preparation:**
 - To a known volume of the biological sample (e.g., plasma, urine), add a precise amount of **Phenothiazine-d8** solution of a known concentration.
 - Perform a protein precipitation step by adding a solvent such as acetonitrile.
 - Vortex the mixture and then centrifuge to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
- **LC-MS/MS Analysis:**
 - **Liquid Chromatography (LC):** Use a suitable C18 reversed-phase column. The mobile phase typically consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve good separation of the analyte from matrix components.

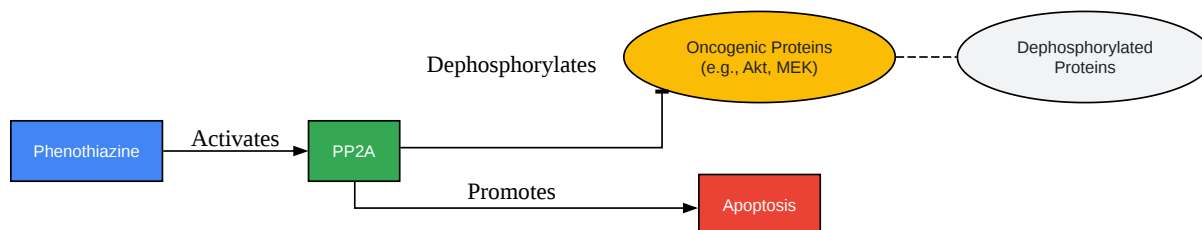
- Mass Spectrometry (MS/MS): The mass spectrometer is operated in positive electrospray ionization (ESI) mode. The detection is performed using Multiple Reaction Monitoring (MRM). The MRM transitions for both the analyte (unlabeled phenothiazine) and the internal standard (**Phenothiazine-d8**) are determined by infusing standard solutions of each compound into the mass spectrometer.
 - For the analyte, a precursor ion (e.g., $[M+H]^+$) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
 - Similarly, the corresponding precursor and product ions for **Phenothiazine-d8** are monitored.
- Quantification:
 - A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentrations of the analyte in a series of calibration standards.
 - The concentration of the analyte in the unknown samples is then determined from this calibration curve.

Signaling Pathways Modulated by Phenothiazines

Phenothiazine and its derivatives are known to interact with and modulate several key cellular signaling pathways, which contributes to their diverse pharmacological effects, including their antipsychotic and potential anticancer activities.

Phenothiazine and the PP2A Signaling Pathway

Phenothiazines have been shown to activate Protein Phosphatase 2A (PP2A), a major tumor suppressor protein. PP2A activation leads to the dephosphorylation of various downstream targets, including proteins involved in cell growth and proliferation.

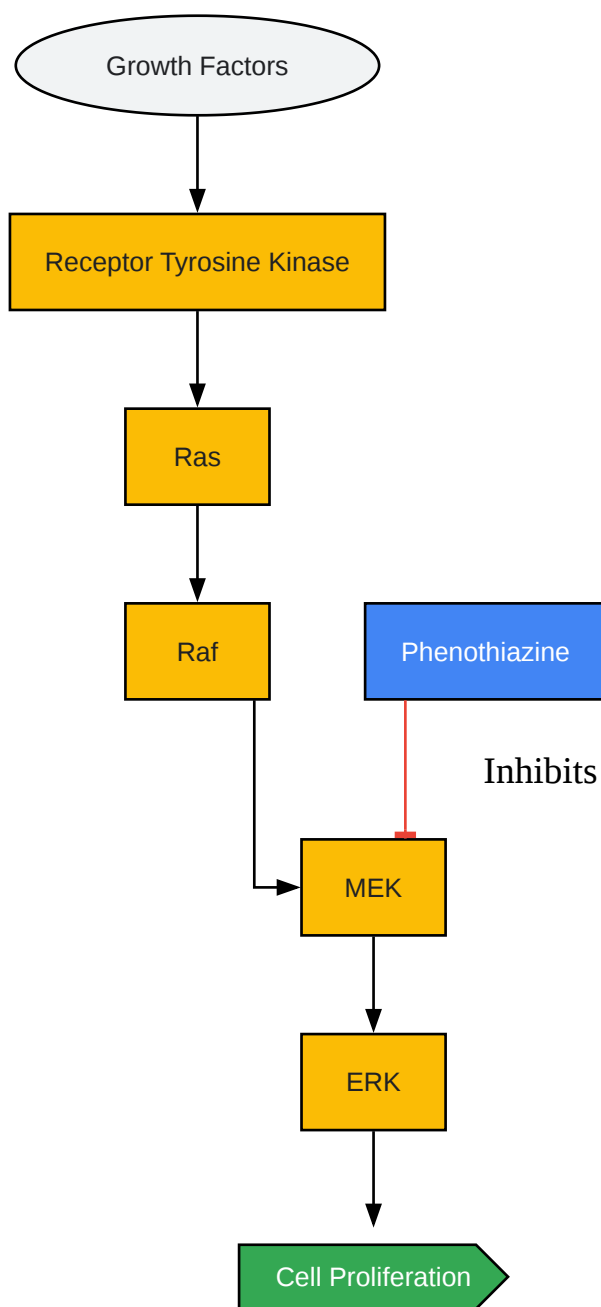


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Caption: Phenothiazine activates PP2A, leading to dephosphorylation of oncogenic proteins and promoting apoptosis.

Phenothiazine and the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Phenothiazines can inhibit this pathway, which is often hyperactivated in cancer.



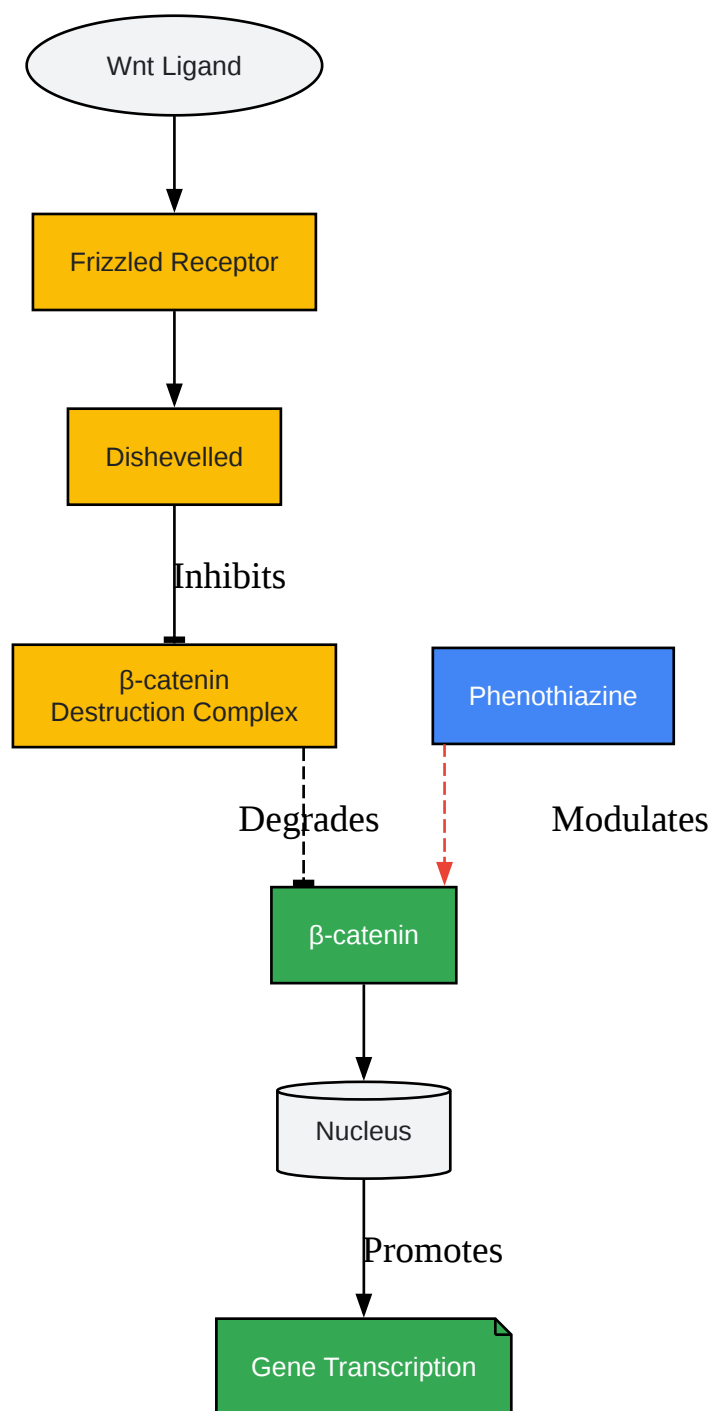
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Caption: Phenothiazine can inhibit the MAPK signaling pathway, thereby reducing cell proliferation.

Phenothiazine and the Wnt Signaling Pathway

The Wnt signaling pathway plays a critical role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is linked to various cancers. Phenothiazines

have been suggested to modulate Wnt signaling, although the precise mechanisms are still under investigation.



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Caption: Phenothiazine is proposed to modulate the Wnt signaling pathway, potentially affecting β -catenin levels.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com